Cholesteryl erucate

描述

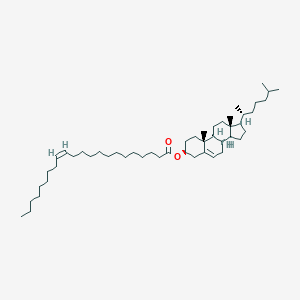

胆固醇芥酸酯是由胆固醇与芥酸酯化形成的胆固醇酯。它属于甾醇脂类家族,以其在多种生物过程中的作用而闻名。 该化合物的分子式为C49H86O2,分子量为707.21 g/mol .

准备方法

合成路线和反应条件: 胆固醇芥酸酯可以通过胆固醇与芥酸的酯化反应合成。该反应通常涉及使用催化剂,例如硫酸或对甲苯磺酸。反应在有机溶剂(如甲苯或氯仿)中回流条件下进行。 然后通过重结晶或柱色谱法纯化产物 .

工业生产方法: 在工业环境中,胆固醇芥酸酯的生产涉及类似的酯化过程,但规模更大。使用连续流动反应器和自动化系统可确保高产量和纯度。 反应条件经过优化,以最大限度地减少副产物并提高工艺效率 .

反应类型:

氧化: 胆固醇芥酸酯可以发生氧化反应,特别是在芥酸部分的双键处。常见的氧化剂包括高锰酸钾和臭氧。

还原: 该化合物可以使用氢化催化剂(例如钯碳)还原为胆固醇硬脂酸酯。

常见试剂和条件:

氧化: 水溶液中的高锰酸钾,有机溶剂中的臭氧。

还原: 钯碳催化剂存在下的氢气。

取代: 甲醇中的甲醇钠.

主要形成的产物:

氧化: 形成环氧化合物和羟基化衍生物。

还原: 形成胆固醇硬脂酸酯。

取代: 形成各种取代的胆固醇衍生物.

科学研究应用

Drug Delivery Systems

Cholesteryl erucate has garnered attention in the development of drug delivery vehicles due to its biocompatibility and ability to form lipid-based nanocarriers. These carriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Nanoparticle Formulation : this compound is used to create nanoparticles that facilitate the targeted delivery of therapeutic agents. For instance, studies have demonstrated that nanoparticles composed of cholesteryl esters can improve the pharmacokinetics of anticancer drugs by enabling sustained release and targeted action at tumor sites .

- Liposome Development : The incorporation of this compound into liposomal formulations has been explored to enhance drug delivery efficiency. Liposomes containing cholesteryl esters have shown improved stability and controlled release profiles, making them suitable for delivering both hydrophilic and hydrophobic drugs .

Liquid Crystal Technology

This compound exhibits liquid crystalline properties, making it valuable in the field of materials science, particularly in the development of liquid crystal displays (LCDs).

- Mesomorphic Behavior : Research indicates that this compound can form smectic and cholesteric phases, which are essential for liquid crystal applications. Its phase behavior allows it to be utilized in various temperature ranges, contributing to the development of responsive materials for display technologies .

- Optical Applications : The optical properties of this compound, such as birefringence and selective reflection, are exploited in advanced optical devices. These properties enable the creation of tunable optical filters and sensors that respond to external stimuli .

Biomedical Research

This compound is also significant in biomedical research, particularly regarding lipid metabolism and cellular interactions.

- Lipid Metabolism Studies : Cholesteryl esters, including this compound, are integral to studying lipid metabolism disorders. Research has shown that this compound can influence cholesterol accumulation in cells, providing insights into conditions like atherosclerosis and fatty liver disease .

- Cellular Uptake Mechanisms : Studies investigating the cellular uptake of cholesteryl esters have highlighted the role of this compound in modulating lipid profiles within cells. This understanding is crucial for developing therapies targeting lipid-related diseases .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Nanoparticle Formulations Using this compound" | Drug Delivery | Demonstrated enhanced bioavailability of encapsulated drugs compared to conventional formulations. |

| "Liquid Crystalline Properties of this compound" | Materials Science | Identified phase transitions relevant for LCD applications; showed stable mesomorphic behavior across temperatures. |

| "Impact of Cholesteryl Esters on Lipid Metabolism" | Biomedical Research | Found that this compound influences cholesterol accumulation in liver cells, providing insights into metabolic disorders. |

作用机制

胆固醇芥酸酯主要通过掺入细胞膜和脂蛋白发挥作用。它影响膜的流动性和通透性,从而影响各种细胞过程。该化合物也参与体内胆固醇的运输和储存。 其分子靶标包括参与脂质代谢的酶和转运蛋白 .

类似化合物:

- 胆固醇油酸酯

- 胆固醇亚油酸酯

- 胆固醇硬脂酸酯

- 胆固醇棕榈酸酯

比较: 胆固醇芥酸酯的独特性在于芥酸部分的存在,该部分含有长链单不饱和脂肪酸。这使其与其他胆固醇酯(如胆固醇油酸酯和胆固醇亚油酸酯)区别开来,后者含有不同的脂肪酸。 胆固醇芥酸酯的特定结构赋予其独特的物理和化学性质,使其适用于研究和工业中的特定应用 .

相似化合物的比较

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl stearate

- Cholesteryl palmitate

Comparison: Cholesteryl erucate is unique due to the presence of the erucic acid moiety, which contains a long-chain monounsaturated fatty acid. This distinguishes it from other cholesteryl esters like cholesteryl oleate and cholesteryl linoleate, which contain different fatty acids. The specific structure of this compound imparts unique physical and chemical properties, making it suitable for specific applications in research and industry .

生物活性

Cholesteryl erucate, a cholesteryl ester formed from cholesterol and erucic acid (C22:1), has garnered attention in various fields of research due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, examining its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

Cholesteryl esters, including this compound, are important lipid constituents in plasma lipoproteins and play a critical role in cholesterol metabolism. They are formed through the esterification of cholesterol with long-chain fatty acids, which enhances their hydrophobicity and facilitates their transport in the bloodstream. This compound specifically is noted for its liquid crystalline properties, which may influence its biological activity and interactions within biological membranes .

Metabolism and Biological Activity

Cholesteryl esters are typically stored in lipid droplets within cells and can be mobilized when needed. The biological activity of this compound is influenced by its susceptibility to oxidative modifications. When oxidized, cholesteryl esters can exhibit pro-inflammatory properties, activating various pathways associated with cardiovascular diseases.

Key Biological Functions

- Lipid Storage and Transport : Cholesteryl esters serve as a storage form of cholesterol, preventing toxic accumulation within cells. This compound's unique structure allows for efficient incorporation into lipoproteins for transport to peripheral tissues .

- Inflammatory Response : Oxidized forms of cholesteryl esters have been implicated in the activation of macrophages through the Toll-like receptor 4 (TLR4) pathway. This activation leads to the production of reactive oxygen species (ROS) and inflammatory cytokines, contributing to atherosclerosis .

- Cell Membrane Dynamics : The liquid crystalline phase of this compound suggests it may play a role in membrane fluidity and organization, potentially affecting cell signaling pathways .

Research Findings

Recent studies have provided insights into the specific effects of this compound on cellular functions:

- In Vitro Studies : Research has demonstrated that this compound can induce foam cell formation in macrophages when oxidized, highlighting its role in atherogenesis .

- Animal Models : In animal studies, elevated levels of cholesteryl esters have been linked to increased risk factors for cardiovascular diseases, suggesting that monitoring these lipid species could be vital for early diagnosis .

Case Studies

- Atherosclerosis Models : In studies involving atherosclerotic mice models, the administration of oxidized cholesteryl esters led to significant increases in plaque formation compared to controls. This underscores the importance of monitoring oxidative status in cholesteryl esters for cardiovascular risk assessment .

- Lipid Profiling in Human Samples : A study utilizing mass spectrometry found that patients with cardiovascular diseases exhibited altered profiles of cholesteryl esters, including this compound, indicating potential biomarkers for disease progression .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common cholesteryl esters:

| Characteristic | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |

|---|---|---|---|

| Fatty Acid Chain Length | C22:1 | C18:1 | C16:0 |

| Phase Behavior | Liquid Crystalline | Liquid Crystalline | Crystalline |

| Role in Atherosclerosis | Pro-inflammatory | Neutral | Pro-inflammatory |

| Oxidation Susceptibility | High | Moderate | Low |

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3/b15-14-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHUGNAFKZZXOT-QXAJUEOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H86O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cholesteryl erucate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24516-39-0 | |

| Record name | Cholesteryl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24516-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(13Z)-13-docosenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl (Z)-13-docosenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。